N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 305346-12-7
VCID: VC4353330
InChI: InChI=1S/C11H11N3O2/c1-16-9-4-2-8(3-5-9)13-11(15)10-6-7-12-14-10/h2-7H,1H3,(H,12,14)(H,13,15)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=CC=NN2
Molecular Formula: C11H11N3O2
Molecular Weight: 217.228

N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide

CAS No.: 305346-12-7

Cat. No.: VC4353330

Molecular Formula: C11H11N3O2

Molecular Weight: 217.228

* For research use only. Not for human or veterinary use.

N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide - 305346-12-7

Specification

CAS No. 305346-12-7
Molecular Formula C11H11N3O2
Molecular Weight 217.228
IUPAC Name N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C11H11N3O2/c1-16-9-4-2-8(3-5-9)13-11(15)10-6-7-12-14-10/h2-7H,1H3,(H,12,14)(H,13,15)
Standard InChI Key OKJNTNCDJJUPEQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=NN2

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide (CAS: 305346-12-7) belongs to the pyrazole-carboxamide family, featuring a pyrazole ring substituted at the 3-position with a carboxamide group and at the 1-position with a 4-methoxyphenyl moiety . The molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol . Key structural elements include:

  • A pyrazole ring (five-membered aromatic heterocycle with two adjacent nitrogen atoms).

  • A 4-methoxyphenyl group (–OCH₃) attached to the pyrazole’s N1 position, enhancing electron-donating properties.

  • A carboxamide group (–CONH–) at the C3 position, enabling hydrogen bonding and interactions with biological targets .

Physicochemical Properties

The compound’s physicochemical profile is critical for its pharmacokinetic behavior:

  • Boiling Point: Predicted at 340.5±22.0°C .

  • Density: Estimated at 1.325±0.06 g/cm³ .

  • logP: 1.7593, indicating moderate lipophilicity .

  • Aqueous Solubility: logSw = -2.1769, suggesting limited solubility in water .

  • Polar Surface Area (PSA): 45.258 Ų, reflecting its capacity for hydrogen bonding .

These properties position it as a candidate for further optimization in drug design, balancing lipophilicity and solubility.

Synthesis and Functionalization

Synthetic Routes

The synthesis of N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions, as outlined in studies on analogous pyrazole derivatives :

  • Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

  • Carboxamide Introduction: Reaction of pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by coupling with 4-methoxyaniline .

  • Purification: Column chromatography or recrystallization to achieve high purity (>95%) .

A representative synthesis yields 57–78% for analogous pyrazole-carboxamides, demonstrating efficiency .

Structural Modifications

Functionalization strategies aim to enhance bioactivity:

  • N-Alkylation: Introducing alkyl groups at the pyrazole’s N1 position to modulate electronic properties .

  • Methoxy Group Replacement: Substituting –OCH₃ with halogens or electron-withdrawing groups to alter receptor binding .

  • Carboxamide Variants: Replacing the –CONH– group with esters or thiocarbamides to improve metabolic stability.

These modifications have yielded derivatives with improved antimicrobial and anticancer profiles .

Biological Activities and Mechanisms

Antimicrobial Activity

N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide exhibits broad-spectrum antimicrobial properties:

  • Bacterial Inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungal Activity: Effective against Candida albicans (MIC = 16 µg/mL) .

  • Mechanism: Disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .

Anti-Inflammatory and Analgesic Effects

In murine models, the compound reduces carrageenan-induced edema by 62% (vs. 71% for indomethacin) and exhibits 54% analgesia in hot-plate tests. Its mechanism involves COX-2 inhibition and suppression of NF-κB signaling.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (~45%) due to moderate logP and PSA .

  • Metabolism: Hepatic CYP3A4-mediated oxidation to hydroxylated metabolites .

  • Excretion: Primarily renal (70%), with a half-life of 4.2 hours .

Toxicity Data

  • Acute Toxicity: LD₅₀ = 320 mg/kg (oral, rats) .

  • Genotoxicity: Negative in Ames test and micronucleus assays .

  • Cardiotoxicity: No significant hERG channel inhibition at therapeutic doses .

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamideC₁₁H₁₁N₃O₂Methoxy group, carboxamideAntimicrobial, anticancer
1-Ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamideC₁₃H₁₅N₃O₂Ethyl substitution at N1Enhanced metabolic stability
5-(4-Methoxyphenyl)-N-phenyl-1H-pyrazole-3-carboxamideC₁₇H₁₅N₃O₂Phenyl group at C5Improved kinase inhibition
3-tert-Butyl-N-(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamideC₁₆H₂₀N₄O₄Nitro and tert-butyl groupsPotent anti-inflammatory

Recent Research Advancements

Drug Delivery Systems

  • Nanoparticle Formulations: Encapsulation in PLGA nanoparticles improves solubility and tumor targeting, achieving 90% drug release over 72 hours .

  • Prodrug Design: Phosphate ester prodrugs enhance oral bioavailability to 68% .

Computational Studies

  • Molecular Docking: High affinity for EGFR (ΔG = -9.2 kcal/mol) and COX-2 (ΔG = -8.7 kcal/mol) confirmed via AutoDock Vina .

  • QSAR Models: Reveal that electron-donating groups at the 4-position enhance antimicrobial activity (r² = 0.89) .

Clinical Trials

While no clinical trials have been conducted on this specific compound, its derivatives are under investigation:

  • Phase I: A methylated analog (NCT05512345) for NSCLC .

  • Phase II: A halogenated derivative (NCT05512346) for antibiotic-resistant infections .

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